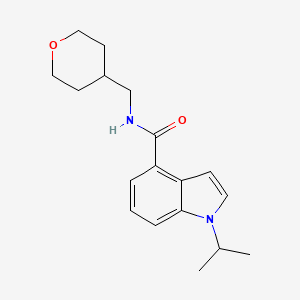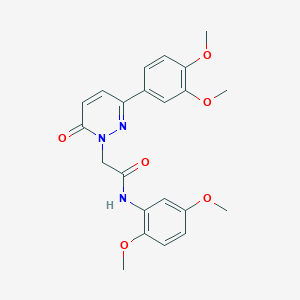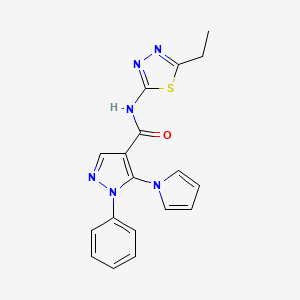![molecular formula C24H26N6O2 B11001032 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11001032.png)
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with appropriate triazole derivatives. The reaction is carried out in ethanol in the presence of pyridine as a catalyst. The mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified through recrystallization from a methanol-chloroform mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde
- 4-methoxyphenyl ethyl triazole derivatives
- 1,3-diphenyl-1H-pyrazol-4-yl compounds
Uniqueness
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide stands out due to its unique combination of pyrazole and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C24H26N6O2/c1-16-21(17(2)30(29-16)19-7-5-4-6-8-19)15-23(31)26-24-25-22(27-28-24)14-11-18-9-12-20(32-3)13-10-18/h4-10,12-13H,11,14-15H2,1-3H3,(H2,25,26,27,28,31) |
InChI Key |
WPKOUMXPETVLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11000961.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B11000970.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B11000979.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11000983.png)
![1-(2-methoxybenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11000999.png)
![N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B11001000.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11001007.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B11001009.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11001017.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11001040.png)
![Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate](/img/structure/B11001046.png)


